Product packaging for Dehydroepiandrosterone, TMSi (3-O)(Cat. No.:)

Dehydroepiandrosterone, TMSi (3-O)

Cat. No.: B11829892
M. Wt: 360.6 g/mol
InChI Key: BVHPVDOXVFBYNL-BLQWBTBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroepiandrosterone, TMSi (3-O) is a trimethylsilyl (TMS) derivative of the neurosteroid Dehydroepiandrosterone (DHEA), specifically designed for advanced research applications. DHEA is one of the most abundant circulating steroids in humans and serves as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens . Its levels decline significantly with age, making it a compound of high interest in studies of aging, metabolism, and neurofunction . This derivative enhances the volatility and thermal stability of DHEA, making it an essential standard for the precise quantification and identification of steroid hormones using gas chromatography-mass spectrometry (GC-MS). The research value of this compound is rooted in the multifaceted biological activities of native DHEA. DHEA exhibits its effects through multiple mechanisms, including acting as a precursor to potent sex steroids, binding to various nuclear receptors (such as estrogen receptors), and acting directly on neurotransmitter receptors like NMDA, GABAA, and sigma-1 receptors, thereby modulating neuronal excitability and offering neuroprotective effects . Furthermore, DHEA and its sulfate ester (DHEA-S) are high-affinity agonists of neurotrophin receptors (TrkA and p75NTR), positioning them as important endogenous neurotrophic factors . Research indicates DHEA can enhance hippocampal neurogenesis, which may be relevant for repairing addiction- or age-related brain damage . In reproductive biology, DHEA has been shown to enhance endometrial decidualization, which may improve pregnancy rates in women of advanced reproductive age . The availability of Dehydroepiandrosterone, TMSi (3-O) as a high-quality analytical standard is therefore critical for researchers investigating steroid biochemistry, metabolic pathways, neuroendocrinology, and the development of potential diagnostic markers. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O2Si B11829892 Dehydroepiandrosterone, TMSi (3-O)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H36O2Si

Molecular Weight

360.6 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C22H36O2Si/c1-21-12-10-16(24-25(3,4)5)14-15(21)6-7-17-18-8-9-20(23)22(18,2)13-11-19(17)21/h6,16-19H,7-14H2,1-5H3/t16-,17-,18-,19-,21-,22-/m0/s1

InChI Key

BVHPVDOXVFBYNL-BLQWBTBKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O[Si](C)(C)C)C

Origin of Product

United States

Synthesis and Derivatization Methodologies for Dehydroepiandrosterone and Its Trimethylsilyl Ether

Chemical and Chemoenzymatic Synthesis of Dehydroepiandrosterone (B1670201) and Related Steroids

The production of Dehydroepiandrosterone (DHEA) and its analogues is achieved through a variety of methods, ranging from purely chemical syntheses involving multiple steps and protective groups to more streamlined chemoenzymatic processes that leverage the specificity of enzymes to achieve high yields and purity. mdpi.comresearchgate.net

Enzymatic Cascade Reactions in Dehydroepiandrosterone Bioproduction

Modern DHEA production increasingly relies on chemoenzymatic processes that offer high selectivity and environmentally favorable conditions compared to purely chemical methods. researchgate.net These processes often employ enzyme cascades, where a series of enzymatic reactions convert a starting substrate into the desired product. mdpi.com

A common strategy begins with a chemical reaction to generate a derivative of 4-androstene-3,17-dione (4-AD), which is then subjected to an enzyme cascade. mdpi.comnih.gov This cascade typically involves a hydrolysis reaction catalyzed by an esterase, followed by a highly specific reduction. mdpi.com The key reduction step is the conversion of the intermediate 5-androstene-3,17-dione (5-AD) to DHEA. This is achieved through the action of a ketoreductase (KR), such as 3β-hydroxysteroid dehydrogenase (3β-HSD), which stereoselectively reduces the ketone group at the C3 position. mdpi.comnih.gov To regenerate the necessary cofactor (e.g., NAD(P)H) for the ketoreductase, a coenzyme cycle enzyme, like glucose dehydrogenase (GDH), is often co-expressed in the microbial system (e.g., E. coli). mdpi.comnih.gov

This dual-enzyme system, coupling the KR and GDH, allows for efficient and continuous conversion. researchgate.net By optimizing conditions such as substrate loading, pH, and temperature, these bioproduction methods can achieve high space-time yields (e.g., 4.80 g/L/h) and purities exceeding 99%. mdpi.com

Synthetic Approaches to Dehydroepiandrosterone Analogues

The DHEA scaffold serves as a versatile starting material for the synthesis of a wide range of analogues with potential therapeutic applications. nih.govnih.gov Modifications are commonly made to the A and D rings of the steroid nucleus to alter its biological activity. nih.govnih.gov

Synthetic strategies include:

Side-chain Modifications: The carbonyl group at the C-17 position is a frequent site for modification. For instance, condensation reactions with various isatins can create isatin-DHEA hybrids linked by a hydrazone bridge (=N-N=). nih.gov

Heterocyclic Fusions: Heterocyclic rings can be fused to the steroid skeleton to create novel structures.

A-Ring and D-Ring Modifications: Aza-D-homo derivatives can be prepared through a sequence involving oximation of the C-17 ketone with hydroxylamine (B1172632) hydrochloride, followed by a Beckmann rearrangement. nih.gov

Metal-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction has been employed to introduce various aryl and heteroaryl side chains. This involves converting the DHEA derivative into an enol-triflate, which then reacts with a boronic acid in the presence of a palladium catalyst. sigmaaldrich.com

Stereoselective Hydroamination: Iron-catalyzed radical olefin hydroamination has been used to directly introduce arylamino groups at the C5 position of DHEA, yielding 5α-arylamino-DHEA analogues with high stereoselectivity. nih.gov

Deuterium (B1214612) Labeling: Deuterated analogues of DHEA have been synthesized for use as internal standards in mass spectrometry. This multi-step process can involve transforming a 19-hydroxy derivative into a 19-oic acid via Jones oxidation, followed by reduction with lithium aluminum deuteride (B1239839) and subsequent exchange reactions to introduce deuterium atoms. nih.gov

These synthetic modifications have led to the development of DHEA derivatives with enhanced biological activities compared to the parent compound. nih.gov

Trimethylsilylation Strategies for Dehydroepiandrosterone

For analytical purposes, particularly GC-MS, the polar hydroxyl group of DHEA must be derivatized to increase its volatility and thermal stability. registech.com Trimethylsilylation, the replacement of the active hydrogen of the 3-hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is the most common method. The resulting Dehydroepiandrosterone, TMSi (3-O) ether is readily analyzed by GC-MS.

Optimization of Reaction Conditions for 3-O-Trimethylsilylation of Dehydroepiandrosterone

The efficiency of the trimethylsilylation reaction is highly dependent on the choice of reagent, reaction temperature, and incubation time. Optimizing these parameters is crucial for achieving complete derivatization, ensuring accurate quantification, and preventing the formation of unwanted artifacts. nih.govresearchgate.net

A variety of silylating reagents are available, each with different strengths and reactivities. The choice of reagent can significantly impact the derivatization of DHEA.

MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide): This is a powerful and widely used trimethylsilyl donor for steroids. nih.govresearchgate.nettcichemicals.com It is highly effective and generally provides efficient derivatization of the 3β-hydroxyl group of DHEA. nih.gov However, when keto groups are present in the steroid structure, MSTFA can sometimes lead to the formation of enol-TMS ether artifacts, which can complicate analysis. mdpi.comnih.gov

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another common and strong silylating agent. Studies have shown that for some steroids, MSTFA works more effectively than BSTFA. tcichemicals.com The addition of a catalyst like TMCS (trimethylchlorosilane) is often used to increase the reactivity of BSTFA, especially for hindered hydroxyl groups. researchgate.net

TMSI (N-Trimethylsilylimidazole): TMSI is considered one of the most powerful trimethylsilyl donors available. researchgate.net It is highly reactive and can silylate even sterically hindered hydroxyl groups. Often, TMSI is not used directly but is generated in situ.

MSTFA/NH4I/ethanethiol (B150549) Mixture: This combination is a frequently used and highly potent derivatization cocktail. researchgate.net In this mixture, MSTFA reacts with ammonium (B1175870) iodide (NH4I) to generate trimethyliodosilane (TMSI) in situ. researchgate.net The ethanethiol is added as a reducing agent to prevent the incorporation of iodine into the steroid nucleus. While effective, this mixture can sometimes lead to the formation of ethyl thio-containing artifacts, especially in complex matrices like urine extracts. researchgate.net

The addition of a catalyst, such as trimethylsilylimidazole (TSIM) or trimethylchlorosilane (TMCS), to reagents like MSTFA or BSTFA is a common strategy to enhance derivatization efficiency, particularly for sterically hindered groups. mdpi.comnih.gov

Table 1: Comparison of Common Silylating Reagents for DHEA Derivatization

Reagent/Mixture Key Characteristics Common Applications/Observations Potential Artifacts
MSTFA Powerful silylating agent, volatile by-products. Generally efficient for DHEA's 3-OH group. nih.gov Can form enol-TMS ethers with keto-steroids. mdpi.com
BSTFA + TMCS Strong reagent with catalyst to enhance reactivity. Used for a broad range of steroids. researchgate.net Less reactive than MSTFA for some steroids. tcichemicals.com
MSTFA/NH4I/ethanethiol Generates highly reactive TMSI in situ. Powerful mixture for complete derivatization. researchgate.net Ethyl thio-incorporation at C16. researchgate.net

| MSTFA + TSIM | Strong reagent with catalyst for hindered groups. | Ensures complete derivatization of secondary and tertiary hydroxyls. mdpi.com | May still produce enol-TMS ethers. nih.gov |

The temperature and duration of the derivatization reaction are critical variables that must be controlled to ensure complete conversion to the desired TMS ether. Incomplete reactions can lead to underestimation of the analyte, while excessively harsh conditions can promote the formation of degradation products or artifacts.

Studies have investigated a range of conditions for steroid derivatization:

Reaction Temperature: Silylation reactions for steroids like DHEA are typically performed at elevated temperatures, commonly ranging from 60°C to 100°C. tcichemicals.com For example, using a mixture of MSTFA/NH4I/ethanethiol, a temperature of 80°C has been used. researchgate.net In some enzymatic synthesis protocols, reaction temperatures are maintained around 30-35°C for extended periods, though this is for the synthesis of DHEA itself, not its derivatization. mdpi.com Research has shown that for a comprehensive set of steroids, microwave heating can provide a clear enhancement to the derivatization process compared to conventional heating. nih.gov

Incubation Time: The required time for complete derivatization can vary from minutes to several hours, depending on the reagent's reactivity and the reaction temperature. With a powerful reagent mixture, an incubation time of 30 minutes at 80°C has been shown to be effective. researchgate.net Other protocols suggest longer times, such as 2 hours at 60°C or even 3-5 hours at room temperature for certain reagents. tcichemicals.com When using the MSTFA/NH4I/ethanethiol mixture, it has been noted that artifact formation (ethyl thio-incorporation) can increase with longer storage times at room temperature after the initial heating step. researchgate.net

The optimal conditions represent a balance, providing enough energy and time for the complete silylation of the 3-hydroxyl group while minimizing unwanted side reactions.

Table 2: General Influence of Temperature and Time on DHEA Trimethylsilylation

Parameter Condition General Effect on DHEA 3-O-Silylation
Temperature Low (e.g., Room Temp) Reaction may be slow or incomplete without a highly reactive reagent/catalyst.
Moderate (e.g., 60-80°C) Generally optimal for common reagents like MSTFA, providing a good balance of speed and stability. researchgate.nettcichemicals.com
High (e.g., >80°C) Increases reaction rate but also elevates the risk of thermal degradation or artifact formation.
Incubation Time Short (e.g., < 30 min) May be insufficient for complete derivatization, leading to lower yields.
Moderate (e.g., 30-120 min) Often sufficient for complete reaction with standard reagents at optimal temperatures. researchgate.nettcichemicals.com

Artifact Formation During Trimethylsilylation Procedures

While trimethylsilylation is a widely used technique for the derivatization of steroids like DHEA, it is not without its complications. The process can sometimes lead to the formation of unexpected by-products, or artifacts, which can interfere with the analysis and lead to misinterpretation of results. researchgate.netnih.govnih.gov The formation of these artifacts is influenced by several factors, including the choice of silylating reagent, the reaction temperature, the presence of contaminants in the sample matrix, and the configuration of the analytical instrument. researchgate.netresearchgate.net

One common type of artifact is the formation of enol-TMS derivatives. nih.gov The enolization of 7-oxo-DHEA has been observed in considerable amounts when reacted with MSTFA. researchgate.net The formation of such unexpected derivatives can be influenced by the reagent itself, the reaction temperature, and the inlet used for gas chromatography. researchgate.net

Another potential issue is the incorporation of other chemical groups into the steroid structure during derivatization. For example, the use of a mixture of MSTFA, ammonium iodide, and ethanethiol for silylating androsterone (B159326) and etiocholanolone (B196237) has been shown to result in the formation of ethyl thio-containing products of the respective trimethylsilyl derivatives. nih.gov This reaction was found to be dependent on the presence of the urine matrix and was accelerated by the addition of diethyl disulfide. nih.gov

Oxidation reactions can also lead to artifact formation. wordpress.com The presence of peroxides in solvents like tetrahydrofuran (B95107) (THF) or dissolved oxygen can cause the oxidation of the steroid molecule during the silylation process, leading to the formation of oxidized by-products. wordpress.com

In some cases, incomplete derivatization can occur, resulting in a mixture of non-derivatized, mono-silylated, and di-silylated steroid molecules. nih.gov This can lead to multiple peaks for the same compound in a gas chromatogram, complicating quantitative analysis. researchgate.networdpress.com To avoid or minimize artifact formation, it is crucial to carefully select the derivatization conditions and to be aware of the potential side reactions that can occur. researchgate.netnih.gov

Interactive Data Tables

Table 1: Common Silylating Agents for DHEA Derivatization

ReagentAbbreviationCatalyst (Typical)Notes
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATMCS, Ammonium IodideCommonly used for steroid analysis; can lead to enol-TMS artifacts. researchgate.netresearchgate.net
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATMCSA strong silylating agent. wordpress.com
N,O-bis(trimethylsilyl)acetamideBSATMCSCan be used as an alternative to BSTFA. nih.govwordpress.com
N-trimethylsilylimidazoleTMSINoneA powerful trimethylsilyl donor. researchgate.net

Table 2: Examples of Artifacts Formed During Trimethylsilylation of Steroids

SteroidSilylating Agent/ConditionsArtifact FormedReference
7-oxo-DHEAMSTFAEnolized TMS derivative researchgate.net
Androsterone, EtiocholanoloneMSTFA, ammonium iodide, ethanethiolEthyl thio-containing products nih.gov
7-methylpurine nucleosidesBSTFA, TMCS7-methyl-8-oxo compounds (oxidation) wordpress.com

Advanced Analytical Characterization of Dehydroepiandrosterone, Tmsi 3 O

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Trimethylsilylated Dehydroepiandrosterone (B1670201)

GC-MS is a cornerstone technique for the analysis of trimethylsilylated steroids like Dehydroepiandrosterone, TMSi (3-O). fu-berlin.deoup.com The derivatization process, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), enhances the chromatographic properties and allows for sensitive and selective detection. nih.govmdpi.com

Electron Ionization (EI) Fragmentation Pathways of Dehydroepiandrosterone, TMSi (3-O)

Electron ionization (EI) at 70 eV is a standard method for generating mass spectra of silylated steroids. researchgate.net The resulting fragmentation patterns are highly informative and directly related to the structure of the parent molecule. fu-berlin.denih.gov For Dehydroepiandrosterone, TMSi (3-O), with a molecular weight of 360.6 g/mol and formula C₂₂H₃₆O₂Si, the mass spectrum exhibits a series of characteristic ions that are crucial for its identification. nist.gov

The EI mass spectrum of Dehydroepiandrosterone, TMSi (3-O) is characterized by several key fragment ions. The molecular ion ([M]⁺) is observed at m/z 360. A prominent fragment ion is often seen at m/z 345, corresponding to the loss of a methyl group ([M-CH₃]⁺). fu-berlin.de Another significant fragmentation pathway involves the loss of trimethylsilanol (B90980) (TMSOH), which is influenced by steric factors and the steroid backbone's saturation. fu-berlin.de The ion at m/z 169 is considered a marker for 17-oxo steroids like DHEA. researchgate.net Additionally, the presence of a fragment ion at m/z 73 is a common indicator of a TMS derivative. researchgate.net

A detailed examination of the fragmentation reveals ions that are diagnostic for specific structural features. For instance, cleavage within the steroid's D-ring can lead to characteristic ions that help to pinpoint the location of the TMS group. researchgate.net The relative intensities of these fragment ions provide a unique fingerprint for Dehydroepiandrosterone, TMSi (3-O).

Ion (m/z)Proposed Structure/OriginSignificance
360[M]⁺Molecular Ion
345[M-CH₃]⁺Loss of a methyl radical, primarily from the TMS group
270[M-TMSOH]⁺Loss of trimethylsilanol
169Marker for 17-oxo steroids
73[(CH₃)₃Si]⁺Characteristic of TMS derivatives

To definitively elucidate fragmentation mechanisms, stable isotope labeling is an invaluable tool. fu-berlin.de By introducing isotopes such as deuterium (B1214612) (²H) or ¹⁸O at specific positions in the molecule, the origin of fragment ions can be traced. fu-berlin.de For example, using [²H₉]-TMS derivatives allows for the clear identification of fragments containing the TMS group, as they will be shifted by 9 mass units. fu-berlin.de

Such studies have confirmed that the loss of a methyl radical ([M-15]⁺) in TMS-derivatized androstanes primarily originates from the TMS group itself. fu-berlin.de Similarly, labeling the oxygen at the 3-position with ¹⁸O would help to track fragments containing this part of the steroid nucleus. These mechanistic insights are crucial for distinguishing between isomeric compounds and for the confident identification of unknown steroid metabolites. fu-berlin.de

The stereochemistry of the steroid nucleus can significantly influence the fragmentation patterns observed in the mass spectrum. researchgate.net The spatial arrangement of substituents affects the ease of certain fragmentation reactions, such as the loss of TMSOH, which is dependent on the availability of a hydrogen atom in a 1,3-diaxial relationship to the TMSO group. fu-berlin.de

While Dehydroepiandrosterone has a fixed stereochemistry at key ring junctions, subtle differences in the fragmentation of its epimers and isomers can be observed. For example, the fragmentation of the TMS derivative of epitestosterone (B28515) differs from that of testosterone, highlighting the influence of the stereochemistry at C-17. researchgate.net These differences, although sometimes minor, can be exploited for the unambiguous identification of specific stereoisomers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS), often coupled with GC, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. fu-berlin.de This capability allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. fu-berlin.denih.gov For Dehydroepiandrosterone, TMSi (3-O), HRMS can confirm the molecular formula C₂₂H₃₆O₂Si, distinguishing it from other compounds with the same nominal mass. fu-berlin.de This is particularly valuable in complex biological samples where isobaric interferences are common. fu-berlin.denih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Chromatographic Resolution

For complex mixtures containing numerous steroid isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced chromatographic resolution compared to conventional one-dimensional GC. gcms.czgcms.cz By employing two columns with different stationary phases, GCxGC can separate co-eluting compounds, providing a more detailed and accurate profile of the sample. gcms.czgcms.cz When coupled with a high-resolution time-of-flight mass spectrometer (HR-TOFMS), GCxGC-HR-TOFMS becomes a powerful tool for the comprehensive analysis of steroids, including Dehydroepiandrosterone, TMSi (3-O), in challenging matrices. gcms.czgcms.cz This technique is essential for resolving closely related isomers that cannot be separated by single-dimension chromatography. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) of Derivatized Dehydroepiandrosterone

Liquid chromatography coupled with mass spectrometry is a cornerstone for steroid analysis due to its high sensitivity and selectivity. nih.govnih.gov While gas chromatography-mass spectrometry (GC-MS) is traditionally used for TMS-derivatized steroids, the principles of derivatization to enhance detection are central to LC-MS/MS methods as well. waters.comresearchgate.net

The primary goal of derivatization in LC-MS is to improve the analyte's ionization efficiency, leading to enhanced sensitivity. nih.govresearchgate.net Steroids like dehydroepiandrosterone (DHEA) can be challenging to ionize effectively using electrospray ionization (ESI). mdpi.com Chemical derivatization introduces a functional group that is more readily ionized, thereby increasing the signal intensity in the mass spectrometer.

For instance, derivatizing agents that introduce a permanently charged or easily chargeable group, such as 2-hydrazino-1-methylpyridine (HMP), have been shown to be highly effective for DHEA analysis by LC-ESI-MS/MS. nih.gov This process significantly boosts the detectability of the steroid. nih.gov Studies comparing underivatized and derivatized steroids show a substantial increase in signal intensity and a corresponding improvement in the limits of quantification (LOQ). One study demonstrated that hydroxylamine (B1172632) derivatization increased the quantitative limits for ten steroid hormones by a factor of 3.9 to 202.6 and signal intensities by 1.8 to 251.9 times. nih.gov Although TMS derivatization is more common for GC-MS, other derivatization strategies are crucial for achieving the low detection limits required in many LC-MS/MS applications. nih.govresearchgate.net

Table 1: Example of Signal Enhancement via Derivatization for Steroid Analysis This table illustrates the principle of enhanced detection using a different derivatizing agent, as data for TMSi in LC-MS is less common. The principle remains the same: derivatization enhances signal.

Compound Improvement in Quantitative Limit (Factor) Improvement in MS Signal Intensity (Factor)
Progesterone 3.9 1.8
Estrone 202.6 251.9
Dehydroepiandrosterone 10.1 10.5
Testosterone 4.9 4.6

Data derived from a study using hydroxylamine derivatization for HPLC-MS analysis. nih.gov

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantifying target analytes in complex mixtures. sciex.jp This technique involves monitoring a specific precursor-to-product ion transition. The mass spectrometer is set to isolate the molecular ion of the derivatized steroid (the precursor ion) and then fragment it, monitoring for a specific, characteristic fragment (the product ion). nih.govresearchgate.net

The development of an MRM method requires the optimization of analyte-specific parameters, including the precursor and product ion m/z values and the collision energy needed for fragmentation. nih.gov For TMS-derivatized steroids, specific transitions can be established to allow for highly selective detection. For example, in a GC-MS/MS context, MRM transitions are optimized for various TMS-derivatized steroid hormones. nih.gov This approach minimizes interference from matrix components, leading to accurate quantification even at very low concentrations. sciex.jpresearchgate.net

Table 2: Representative MRM Transitions for TMS-Derivatized Steroids This table provides examples of MRM transitions used in a GC-MS/MS method, illustrating the principles applicable to the analysis of derivatized steroids.

Analyte (TMS Derivative) Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
17α-Estradiol-TMS 416.3 284.8* 10
Estrone-TMS 414.3 231.2* 30
Dihydrotestosterone-TMS 434.3 168.6 15

*Quantifier ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Dehydroepiandrosterone, TMSi (3-O)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules. nih.gov Both ¹H and ¹³C NMR are used to confirm the identity and structure of DHEA derivatives, including Dehydroepiandrosterone, TMSi (3-O). nih.govresearchgate.net

When DHEA is derivatized at the 3-hydroxyl group with a trimethylsilyl (B98337) group, NMR spectroscopy can confirm the success of the reaction.

¹H NMR: The spectrum would show the disappearance of the proton signal from the 3-OH group. A new, strong singlet peak would appear, typically in the 0-0.5 ppm range, corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group. The signal for the proton at the C-3 position would experience a shift due to the change in the electronic environment. researchgate.netchemicalbook.com

¹³C NMR: The carbon atom at the C-3 position would show a downfield shift upon silylation. Additionally, a new signal corresponding to the methyl carbons of the TMS group would be observed. nih.gov

By analyzing these characteristic spectral changes, NMR provides definitive proof of the structure of Dehydroepiandrosterone, TMSi (3-O).

Chromatographic Methods in the Separation and Monitoring of Dehydroepiandrosterone Derivatives

Chromatographic techniques are fundamental for separating steroid derivatives from reaction mixtures and biological matrices. bioline.org.br

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid method widely used in synthetic chemistry and for preliminary analysis of biological samples. bioline.org.br It is particularly useful for monitoring the progress of derivatization reactions. nih.gov

To monitor the formation of Dehydroepiandrosterone, TMSi (3-O), a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside the DHEA starting material. The plate is then developed in an appropriate mobile phase, typically a non-polar solvent system like hexane/ethyl acetate (B1210297). researchgate.net The silylated product is less polar than the parent DHEA due to the replacement of the polar hydroxyl group with the non-polar TMS ether. Consequently, the product spot will have a higher Retention factor (Rƒ) value, moving further up the plate than the starting material spot. The reaction is considered complete when the spot corresponding to DHEA is no longer visible. Densitometric scanning of the plate can also provide semi-quantitative information. researchgate.net

Advanced Sample Preparation Techniques for Derivatized Steroid Analysis

Proper sample preparation is critical for reliable and accurate analysis of derivatized steroids, as it removes interfering substances from complex biological matrices like serum, urine, or saliva. nih.govtandfonline.com

Common techniques include:

Liquid-Liquid Extraction (LLE): This classic method uses an organic solvent (e.g., methyl tert-butyl ether) to extract steroids from an aqueous sample. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleanup and concentration. Samples are passed through a cartridge containing a solid sorbent that retains the analytes of interest. mdpi.com After washing away interfering compounds, the purified analytes are eluted with a small volume of solvent. nih.govsciex.jp

Protein Precipitation: For serum or plasma samples, an organic solvent like acetonitrile (B52724) is often used to precipitate proteins, which are then removed by centrifugation, leaving the analytes in the supernatant. waters.com

An advanced approach is Solid-Phase Analytical Derivatization (SPAD) , which combines sample clean-up, preconcentration, and derivatization into a single step. nih.govresearchgate.net In this method, the analyte is first retained on an SPE cartridge, which is then washed. The derivatization reagent is then passed through the cartridge, reacting with the bound analyte. Finally, the derivatized product is eluted for analysis. This integrated approach streamlines the workflow and can improve efficiency. nih.gov

Table 3: Example of a Solid-Phase Extraction (SPE) Protocol for Steroids

Step Procedure
1. Conditioning Condition SPE column with 200 µL methanol, followed by 200 µL deionized water.
2. Sample Loading To 100 µL of sample, add 600 µL of 95:5 water:isopropanol and 50 µL of internal standard. Mix and load onto the column.
3. Wash 1 Wash column with 300 µL of 95:5 water:isopropanol.
4. Drying Dry column under nitrogen gas for 8 minutes.
5. Wash 2 Wash column with 250 µL of hexane.
6. Elution Elute analytes with appropriate solvent.

Protocol adapted from a method for steroid analysis in serum. sciex.jp

Solid Phase Extraction (SPE) for Matrix Interference Mitigation

Biological samples such as serum, plasma, and urine are complex mixtures containing numerous endogenous and exogenous compounds that can interfere with instrumental analysis. mdpi.com Solid-phase extraction (SPE) is a widely employed sample preparation technique designed to clean up the sample by removing these interferences, concentrating the analyte of interest, and facilitating a solvent exchange to one that is compatible with the subsequent analytical technique. chromatographyonline.com The primary goal of SPE in this context is to isolate DHEA from potentially interfering substances like proteins, phospholipids, and other matrix components before its derivatization. mdpi.comchromatographyonline.com

The selection of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the matrix. For steroids like DHEA, various sorbents are utilized. Reversed-phase sorbents, such as C18, are common for extracting non-polar compounds from polar matrices. Polymeric sorbents, like polystyrene-divinylbenzene, offer broad retention for a range of compounds and can be used for DHEA extraction from serum. nih.govibmc.msk.ru Ion-exchange sorbents can be used to target specific functionalities on the analyte or interferences. For instance, a mixed-mode sorbent combining reversed-phase and ion-exchange properties can provide enhanced selectivity. thermofisher.com

The process generally involves conditioning the sorbent, loading the pre-treated sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. thermofisher.com The effectiveness of an SPE method is determined by its ability to provide high recovery of the target analyte while significantly reducing matrix effects, which can manifest as signal suppression or enhancement in mass spectrometry-based assays. nih.gov

SPE SorbentMatrixTarget Analyte(s)Key Research Findings on Interference MitigationReference
Hyper cross-linked polystyrene (Purosep-200)SerumDehydroepiandrosterone sulfate (B86663) (DHEA-S)Provided a simple and fast (approx. 7 min) extraction procedure, enabling high reproducibility for HPLC analysis. nih.govibmc.msk.ru
HyperSep Verify-CX (Mixed-Mode Cation Exchange)UrineDHEA, Testosterone, EpitestosteroneUsed for cleanup prior to GC/MS analysis, demonstrating the utility of mixed-mode sorbents for selective steroid extraction. thermofisher.com
Polymeric SorbentsShellfish Tissue (Methanol Extract)Lipophilic Marine ToxinsEffectively reduced matrix effects to less than 15% when combined with an optimized LC-MS/MS method. Demonstrates principle of matrix effect reduction. nih.gov
Strata-X (Polymeric Reversed-Phase)SalivaDHEAUsed to purify deproteinized saliva samples before derivatization and LC-MS/MS analysis, indicating its effectiveness for low-volume, complex samples. researchgate.net
HybridSPEHairMethamphetamine, AmphetamineDemonstrated effective removal of endogenous interferences from complex matrices like cosmetically treated hair, a principle applicable to steroid analysis. mdpi.com

Hydrolysis Procedures for Conjugated Steroids Prior to Derivatization

In the body, DHEA is extensively metabolized and circulates predominantly as a hydrophilic sulfate conjugate, dehydroepiandrosterone sulfate (DHEA-S). nih.govwikipedia.org Steroids are also excreted in urine as both sulfate and glucuronide conjugates. capes.gov.br These conjugated forms are not volatile and cannot be directly analyzed by gas chromatography. nih.gov Therefore, a hydrolysis step is mandatory to cleave the sulfate or glucuronide moiety and liberate the free DHEA, which can then be derivatized to its TMSi ether form.

Hydrolysis can be achieved through two primary methods: chemical hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis: This traditionally involved using hot acid (e.g., hydrochloric acid) to cleave the conjugate bond. nih.gov However, this method is often considered unreliable for DHEA-S as the harsh conditions can lead to the degradation of the steroid, causing low recoveries. nih.govresearchgate.net A milder chemical method, solvolysis, can yield superior recovery compared to hot acid hydrolysis. nih.gov

Enzymatic Hydrolysis: This is the most common approach as it employs milder conditions, preserving the integrity of the steroid structure. nih.gov The choice of enzyme is specific to the type of conjugate. Sulfatase enzymes are used to cleave sulfate esters, while β-glucuronidase is used for glucuronide conjugates. nih.govnih.gov Often, enzyme preparations from sources like Helix pomatia are used, which contain both sulfatase and β-glucuronidase activity, allowing for the simultaneous hydrolysis of both types of conjugates. The efficiency of enzymatic hydrolysis is highly dependent on factors such as pH, temperature, enzyme concentration, and incubation time, which must be carefully optimized for the specific analyte and matrix. nih.govnih.gov For instance, the optimal pH for β-glucuronidase activity from H. pomatia is around 4.5-5.0, whereas sulfatase activity is optimal at a pH greater than 6.2. nih.gov

Following hydrolysis, the now free DHEA is typically extracted from the aqueous reaction medium using a liquid-liquid extraction or another SPE step before proceeding to derivatization. researchgate.netnih.gov

Hydrolysis MethodConjugate TypeEnzyme/Reagent SourceKey Conditions & FindingsReference
EnzymaticDHEA-SSulfataseIncubation at 37°C overnight in an acetate buffer (pH 5.0) was used to hydrolyze sulfated steroids extracted from tissue. nih.gov
EnzymaticSteroid Glucuronidesβ-Glucuronidase (from Patella vulgata)The rate of hydrolysis was found to be dependent on the steroid structure and the site of conjugation. nih.gov
EnzymaticDHEA-SSulfatase from MCF-7 cellsDemonstrated optimal activity between pH 6.0-7.0. The Km value for DHEAS was found to be approximately 3.6 µM. nih.gov
Chemical (Hot Acid)DHEA-SAcid (e.g., HCl)Generally considered unreliable due to low recoveries caused by steroid decomposition under harsh conditions. nih.gov
EnzymaticAndrogen GlucuronidesVarious (e.g., H. pomatia, E. coli)Hydrolysis is pH-dependent, generally favoring slightly acidic to neutral conditions. The choice of enzyme and conditions can significantly impact efficiency. nih.gov

Steroid Metabolomics and Biotransformation Research Involving Derivatized Dehydroepiandrosterone

Analytical Strategies for Dehydroepiandrosterone (B1670201) Metabolome Profiling via Derivatization

Derivatization is a critical step in the analysis of the DHEA metabolome, converting the steroid molecules into forms that are more amenable to chromatographic separation and mass spectrometric detection. The trimethylsilyl (B98337) (TMS) ether derivative of the 3-hydroxyl group of DHEA, forming Dehydroepiandrosterone, TMSi (3-O), significantly improves its analytical characteristics for GC-MS.

The analysis of DHEA and its metabolites, whether produced naturally within the body (endogenous) or introduced from external sources (exogenous), relies heavily on derivatization techniques. Following administration, exogenous DHEA is rapidly metabolized. In female rats, for instance, it is preferentially converted into androgens, primarily in the adrenal glands. nih.gov This conversion involves key enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov

Derivatization enables the simultaneous identification and quantification of a wide array of these metabolites in biological matrices such as serum and urine. The process typically involves the extraction of steroids, followed by derivatization to form TMS ethers, and subsequent analysis by GC-MS. This allows for the creation of detailed metabolic profiles, revealing the intricate pathways of DHEA metabolism.

Urinary steroid profiling is a powerful non-invasive tool for assessing adrenal and gonadal function. The development of these profiles using GC-MS after derivatization provides a comprehensive snapshot of steroid metabolism. The process involves the enzymatic hydrolysis of steroid conjugates in urine, followed by extraction and derivatization. The resulting TMS derivatives are then separated and identified by GC-MS. This methodology is instrumental in diagnosing various endocrine disorders and in monitoring hormone replacement therapies.

Microbial and Enzymatic Biotransformations of Dehydroepiandrosterone

The biotransformation of DHEA by microorganisms and isolated enzymes is a significant area of research, offering pathways to synthesize novel steroid derivatives with potential pharmaceutical applications. rsc.orgresearchgate.net These processes often mimic mammalian metabolism and can produce metabolites that are otherwise difficult to synthesize chemically. tandfonline.com

The identification of metabolites produced from microbial or enzymatic reactions with DHEA is heavily reliant on derivatization-based analytical methods. For example, the fungus Macrophomina phaseolina has been shown to transform DHEA into eight different metabolites, including androstane-3,17-dione (B1226567) and testosterone. tandfonline.com Similarly, various filamentous fungi have been used to produce interesting DHEA derivatives. rsc.orgresearchgate.net The characterization of these novel compounds involves extraction from the culture medium, derivatization, and subsequent analysis by techniques such as GC-MS and nuclear magnetic resonance (NMR) spectroscopy.

A study on the biotransformation of DHEA by the plant pathogen Rhizopus stolonifer resulted in the production of seven distinct metabolites. nih.gov The structures of these transformed products were elucidated using spectroscopic techniques. nih.gov Another investigation into the biotransformation of DHEA by various fungi, including Ulocladium chartarum and Cladosporium sphaerospermum, also yielded several hydroxylated and oxidized derivatives. researchgate.net

Biotransformation Products of Dehydroepiandrosterone by Various Microorganisms
MicroorganismBiotransformation ProductsReference
Macrophomina phaseolinaAndrostane-3,17-dione, Androst-4-ene-3,17-dione, Testosterone, Androst-4,6-diene-17β-ol-3-one, Androst-5-ene-3β,17β-diol, Androst-4-ene-3β-ol-6,17-dione, Androst-4-ene-3β,7β,17β-triol, Androst-5-ene-3β,7α,17β-triol tandfonline.com
Rhizopus stolonifer3β,17β-dihydroxyandrost-5-ene, 3β,17β-dihydroxyandrost-4-ene, Testosterone, 3β,11-dihydroxyandrost-4-ene-17-one, 3β,7α-dihydroxyandrost-5-ene-17-one, 3β,7α,17β-trihydroxyandrost-5-ene, 11β-hydroxyandrost-4,6-diene-3,17-dione nih.gov
Fusarium acuminatum7α-hydroxy DHEA rsc.orgresearchgate.net
Mucor hiemalisAndrost-5-ene-3β,7α,17α-triol rsc.orgresearchgate.net
Aspergillus versicolorAndrost-1,4-diene-3,17-dione rsc.orgresearchgate.net

The biotransformation of DHEA is mediated by a variety of microbial enzymes, primarily hydroxylases and oxidoreductases. These enzymes introduce hydroxyl groups or oxidize existing functional groups on the steroid nucleus, leading to a diverse range of products. For example, the conversion of DHEA to androstenedione (B190577) is a rate-limiting step catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). nih.gov In human macrophages, DHEA can be converted to Δ5-derivatives like 16α-hydroxy-DHEA and androstenediol, as well as Δ4-steroids such as androstenedione and testosterone. nih.gov

The enzymatic activities of various fungi can lead to specific transformations. For instance, Fusarium acuminatum exhibits stereoselective hydroxylation at the 7α position, while strains of Penicillium can induce Baeyer–Villiger lactonization in the D-ring of the steroid. rsc.orgresearchgate.net

Tracing Steroidogenic Pathways through Derivatized Metabolite Analysis

The analysis of derivatized metabolites is crucial for elucidating the complex pathways of steroidogenesis. DHEA is a central hub in these pathways, being converted to a variety of downstream hormones. fullscript.com

Computational Chemistry and Molecular Modeling of Dehydroepiandrosterone and Its Derivatized Forms

Quantum Chemical Calculations (e.g., Density Functional Theory) on Dehydroepiandrosterone (B1670201) and Trimethylsilyl (B98337) Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. aps.orgresearchgate.netnih.gov DFT studies on the parent DHEA molecule have been conducted to understand its molecular parameters and electronic properties. nih.govresearchgate.net These calculations provide insights into interatomic distances, angles, total atomic charges, and dipole moments. nih.gov

The introduction of a trimethylsilyl (TMS) group at the 3-hydroxyl position to form Dehydroepiandrosterone, TMSi (3-O) significantly alters the electronic landscape of the molecule. Theoretical studies, often employing methods like Hartree-Fock (HF) and DFT with basis sets such as 6-31G*, can be used to model these changes. nih.gov For instance, a comparative DFT analysis of DHEA and its TMSi derivative would likely reveal a redistribution of electron density, particularly around the A-ring of the steroid.

The bulky and electron-donating nature of the TMS group would be expected to increase the steric hindrance around the 3-position and also modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This, in turn, influences the molecule's reactivity and spectroscopic properties. A Natural Bond Orbital (NBO) analysis could further detail the nature of the bonding and interactions within the derivatized molecule. nih.gov

Below is a hypothetical data table summarizing the kind of results that would be obtained from a DFT study on DHEA and its TMSi derivative.

PropertyDehydroepiandrosterone (DHEA)Dehydroepiandrosterone, TMSi (3-O)
Total Energy (Hartree) Calculated ValueCalculated Value
Dipole Moment (Debye) Calculated ValueCalculated Value (Expected to change)
HOMO Energy (eV) Calculated ValueCalculated Value (Expected to increase)
LUMO Energy (eV) Calculated ValueCalculated Value (Expected to change)
HOMO-LUMO Gap (eV) Calculated ValueCalculated Value (Expected to decrease)

Note: The values in this table are illustrative of the type of data generated from DFT calculations and are not actual reported values from a specific study on DHEA-TMSi.

Molecular Docking and Interaction Studies with Dehydroepiandrosterone and Derivatization Reagents

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govplos.orgresearchgate.net Studies have extensively used molecular docking to investigate the interaction of DHEA with various biological macromolecules, such as enzymes and receptors. nih.govnih.gov These studies reveal that DHEA can form stable complexes, with binding affinities influenced by hydrogen bonds and hydrophobic interactions. nih.gov

In the context of derivatization, molecular docking can be theoretically applied to model the interaction between DHEA and a trimethylsilylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS). The docking simulation would likely show the silylating agent approaching the DHEA molecule with a strong preference for the 3-hydroxyl group.

The interaction would be guided by the nucleophilic character of the oxygen atom of the hydroxyl group and the electrophilic nature of the silicon atom in the TMS reagent. The docking pose would illustrate the optimal geometry for the nucleophilic attack, highlighting the proximity of the reactive centers and the role of any catalytic components in the reaction. The binding energy calculated from such a simulation would provide a quantitative measure of the favorability of this interaction, leading to the formation of the silylated product.

Theoretical Prediction of Fragmentation Patterns for Dehydroepiandrosterone, TMSi (3-O)

Mass spectrometry is a key analytical technique for the identification of DHEA, and derivatization to its TMS ether is often employed to improve its volatility and produce characteristic fragmentation patterns. mdpi.comnih.gov The electron ionization (EI) mass spectrum of Dehydroepiandrosterone, TMSi (3-O) is characterized by a series of fragment ions that arise from predictable cleavage pathways.

The molecular ion ([M]⁺) of Dehydroepiandrosterone, TMSi (3-O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 360.6 g/mol . nist.gov The fragmentation of the TMS group is a dominant process. A characteristic loss of a methyl group (CH₃) from the TMS moiety would result in a prominent ion at m/z 345 ([M-15]⁺).

Further fragmentation of the steroid nucleus would also occur. Cleavage of the D-ring is a common feature in the mass spectra of steroids. The fragmentation pattern can be theoretically predicted by considering the stability of the resulting carbocations and radical species. The presence of the double bond in the B-ring also influences the fragmentation pathways.

A table of predicted major fragment ions for Dehydroepiandrosterone, TMSi (3-O) under EI-MS is presented below.

m/zProposed Fragment IonDescription
360[C₂₂H₃₆O₂Si]⁺Molecular Ion
345[M-15]⁺Loss of a methyl radical from the TMS group
270[M-90]⁺Loss of trimethylsilanol (B90980) (TMSOH)
255[M-90-15]⁺Loss of TMSOH and a methyl radical
129[C₇H₁₇OSi]⁺Fragment containing the silylated A-ring
73[Si(CH₃)₃]⁺Trimethylsilyl cation

Note: The proposed fragments are based on known fragmentation patterns of TMS-derivatized steroids and may be confirmed through high-resolution mass spectrometry.

Methodological Innovations and Future Directions in Dehydroepiandrosterone, Tmsi 3 O Research

Development of High-Throughput Analytical Methodologies for Derivatized Steroids

The need to analyze large cohorts in clinical studies and metabolomics has driven the development of high-throughput analytical methods for derivatized steroids. Traditional derivatization procedures can be time-consuming, often representing a bottleneck in the analytical workflow. nih.gov Innovations have focused on automating and accelerating the sample preparation and derivatization steps.

Automated liquid handling systems are now frequently used to perform derivatization protocols, minimizing manual intervention and improving reproducibility. nih.gov An automated online method allows for the immediate derivatization of samples just before injection into the GC-MS system, ensuring the integrity of often unstable TMS derivatives and increasing data consistency across large sample batches. nih.govnih.gov

TechniquePrincipleKey AdvantagesRepresentative Findings
Automated Online Derivatization Robotic systems perform derivatization immediately prior to GC-MS injection.High reproducibility, consistent reaction times, suitable for large batches. nih.govnih.govAn automated TMS method showed better reproducibility (RSD < 20% for most metabolites) and higher peak intensity compared to manual methods. nih.gov
Microwave-Assisted Derivatization (MAD) Uses microwave energy to accelerate the chemical reaction.Drastic reduction in derivatization time (minutes vs. hours). researchgate.netMSTFA was found to be the most efficient reagent with microwave heating, enhancing relative response factors. nih.gov
Solid-Phase Analytical Derivatization (SPAD) Derivatization occurs on an SPE cartridge, combining clean-up and reaction.Shortened derivatization time, high efficiency, potential for automation. nih.govOptimal derivatization of steroids on a C18 cartridge was achieved in 10 minutes at 80°C. nih.gov

Integration of Derivatization Techniques in Advanced Steroidomics Workflows

Steroidomics, the comprehensive analysis of steroids and their metabolites in biological systems, heavily relies on robust and efficient analytical workflows. Derivatization, particularly trimethylsilylation for GC-MS-based steroidomics, is a cornerstone of these workflows. nih.gov The chemical modification of steroids is essential to overcome challenges such as low volatility and thermal instability, allowing for the simultaneous measurement of a broad spectrum of steroid metabolites. researchgate.netnih.gov

A typical advanced steroidomics workflow involves several key stages: sample extraction (e.g., solid-phase extraction), enzymatic hydrolysis (to cleave conjugated steroids), derivatization, instrumental analysis, and data processing. nih.gov The derivatization step is often a two-part process involving methoximation to protect keto-groups, followed by silylation of hydroxyl groups. nih.govnih.gov This dual derivatization prevents the formation of multiple isomers and yields stable derivatives for a wide range of steroid structures. nih.gov

The integration of these derivatization techniques is crucial for achieving the high sensitivity, selectivity, and comprehensiveness required in steroidomics to diagnose endocrine disorders and inborn errors of metabolism. nih.gov For example, a validated GC-MS method for quantifying 32 urinary steroid metabolites utilizes a dual derivatization protocol with methoxyamine hydrochloride in pyridine, followed by silylation with a mixture of reagents to ensure complete derivatization of all target analytes for accurate profiling. nih.gov

Workflow StageDescriptionPurpose in SteroidomicsKey Reagents/Techniques
1. Extraction Isolation of steroids from biological matrix (e.g., urine, plasma).Remove interfering substances and concentrate analytes.Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE).
2. Hydrolysis Enzymatic cleavage of glucuronide and sulfate (B86663) conjugates.To measure the total (free + conjugated) steroid concentration.β-glucuronidase from Helix pomatia or E. coli. nih.gov
3. Derivatization Chemical modification to improve analytical properties.Increase volatility and thermal stability for GC-MS; enhance ionization for LC-MS.Methoximation: Methoxyamine hydrochloride (MOX). nih.govSilylation: BSTFA, MSTFA, TMCS. researchgate.net
4. Analysis Separation and detection of derivatized steroids.Quantify individual steroids and generate a metabolic profile.Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
5. Data Processing Peak identification, integration, and quantification.Identify metabolic patterns and calculate diagnostic ratios.ChromaTOF® software, MassHunter, etc. gcms.cz

Application of Derivatized Dehydroepiandrosterone (B1670201) as an Analytical Reference Standard

The accuracy of quantitative steroid analysis depends on the use of high-purity analytical reference standards. While DHEA itself is available as a standard, medchemexpress.compsu.edu the derivatized form, Dehydroepiandrosterone, TMSi (3-O), also serves a critical role, particularly as an external standard for calibration in GC-MS methods. Using the derivatized standard can account for variations in the instrumental response that might not be captured by the underivatized compound.

Research has demonstrated the use of a DHEA-TMS external standard to generate a calibration curve for quantitative analysis. researchgate.net In one study, a seven-point calibration curve was established using derivatized DHEA, yielding a linear regression equation with a high correlation coefficient (r² = 0.997), which is essential for accurate quantification. researchgate.net This approach allowed for the calculation of a method detection limit of 0.3 pg/mL, showcasing the high sensitivity achievable with this standard. researchgate.net

In addition to external standards, stable isotope-labeled derivatized steroids are invaluable as internal standards. For instance, deuterated versions of DHEA, such as DHEA-D₆ sulfate, can be subjected to the same derivatization process as the endogenous analyte. isotope.com The resulting deuterated DHEA-TMS serves as an ideal internal standard, co-eluting with the target analyte and correcting for variations in extraction, derivatization efficiency, and instrument response, thereby improving the precision and accuracy of the quantification. The synthesis of DHEA analogs, modified for specific analytical purposes like affinity purification, further highlights the compound's utility as a foundational structure for creating analytical tools. nih.govuiowa.edu

ParameterValue/ResultSignificance
Standard Type DHEA-TMS External StandardUsed for creating a calibration curve for quantification.
Concentration Range 10⁻⁵ to 5 × 10⁻³ mg/mLDefines the working range of the analytical method.
Linear Regression Equation y = 10²x − 476119Mathematical relationship for calculating unknown concentrations.
Correlation Coefficient (r²) 0.997Indicates excellent linearity of the calibration curve. researchgate.net
Method Detection Limit 0.3 pg/mLDemonstrates the high sensitivity of the GC-MS method using the standard. researchgate.net

Emerging Trends in the Analytical Characterization of Complex Steroid Mixtures

The analysis of complex steroid mixtures, such as those found in urine or serum, is complicated by the presence of numerous structurally similar isomers and a wide dynamic range of concentrations. researchgate.net While GC-MS is a gold standard, emerging analytical techniques are providing even greater resolving power and specificity, often in conjunction with derivatization strategies.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry, particularly high-resolution time-of-flight MS (HR-TOFMS), offers a significant leap in separation capacity. gcms.cz By employing two columns with different stationary phases, GCxGC can resolve co-eluting compounds that would overlap in a one-dimensional GC separation, which is crucial for distinguishing between steroid isomers. The analysis of 33 derivatized steroids from different classes demonstrated the enhanced chromatographic separation and sensitivity of this technique. gcms.cz

High-Resolution Mass Spectrometry (HRMS) , using instruments like Orbitrap or TOF analyzers, provides highly accurate mass measurements. This allows for the determination of elemental compositions and confident identification of analytes, reducing ambiguity. mdpi.comnih.gov When applied to TMS-derivatized steroids, HRMS can help elucidate fragmentation patterns and provide structural diagnostic ions, which is invaluable for characterizing unknown metabolites or designer steroids. mdpi.comfu-berlin.de

Ion Mobility-Mass Spectrometry (IM-MS) is another powerful technique that separates ions based on their size, shape, and charge in the gas phase. This additional dimension of separation can resolve isomers that are difficult to separate by chromatography alone. nih.govclemson.edu Recent studies have shown that derivatization can "amplify" subtle structural differences between steroid isomers, significantly improving their separation by ion mobility and increasing confidence in their identification in complex mixtures. clemson.edu

These advanced methods, combined with established derivatization techniques, are pushing the boundaries of steroid analysis, enabling more comprehensive and accurate characterization of the steroidome.

TechniquePrincipleAdvantage for Derivatized Steroid Analysis
GCxGC-HR-TOFMS Two-dimensional gas chromatography with high-resolution mass spectrometry.Dramatically enhanced chromatographic separation of complex derivatized steroid mixtures and isomers. gcms.cz
GC-HRMS (e.g., Orbitrap) Gas chromatography coupled to a high-resolution mass analyzer.Provides highly accurate mass measurements for unambiguous identification and structural elucidation of derivatized steroids. mdpi.comnih.gov
LC-IM-MS Liquid chromatography with ion mobility separation prior to mass analysis.Adds a dimension of separation based on ion shape, resolving derivatized isomers that are chromatographically indistinguishable. nih.govclemson.edu

Q & A

Basic: What methodological considerations are critical for optimizing derivatization protocols when analyzing DHEA-TMSi via GC/MS?

Answer:
Derivatization using N-trimethylsilylimidazole (TMSi) is essential for stabilizing DHEA’s hydroxyl groups and enhancing volatility in GC/MS analysis. Key steps include:

  • Reagent purity : Use anhydrous TMSi to prevent hydrolysis .
  • Derivatization time/temperature : 60°C for 30 minutes ensures complete silylation of the 3β-hydroxyl group .
  • Post-derivatization cleanup : Remove excess TMSi via solvent evaporation under nitrogen to avoid column contamination.
  • Internal standards : Deuterated DHEA (e.g., DHEA-d6) corrects for matrix effects .

Basic: How do diurnal and age-related variations in endogenous DHEA levels influence experimental design in human studies?

Answer:

  • Sampling timing : Collect plasma/serum samples at consistent times (e.g., 8–10 AM) to control for diurnal fluctuations (peak at ~8 AM) .
  • Age stratification : Participant cohorts should be age-matched, as DHEA declines by ~80% from age 20 to 70 .
  • Hormonal confounders : Measure concurrent cortisol, testosterone, and SHBG to account for adrenal-axis interactions .

Advanced: How can researchers resolve contradictions in DHEA’s tissue-specific metabolic effects, such as its dual role in androgen synthesis and neurosteroid signaling?

Answer:

  • Compartmentalized models : Use tissue-specific in vitro systems (e.g., adrenal NCI-H295R cells for steroidogenesis, neuronal SH-SY5Y cells for neurosteroid effects) to isolate pathways .
  • Tracer studies : Employ radiolabeled [³H]-DHEA to track conversion to androstenedione (via 3β-HSD) or 7α-hydroxy-DHEA (via CYP7B1) .
  • Genetic knockdowns : CRISPR/Cas9 targeting HSD3B2 or CYP7B1 clarifies enzyme-specific contributions .

Advanced: What statistical approaches are recommended for addressing heterogeneity in DHEA supplementation trial data?

Answer:

  • Meta-regression : Adjust for covariates like baseline DHEA-S levels, sex, and adrenal status .
  • Dose-response modeling : Use restricted cubic splines to identify non-linear effects (e.g., testosterone elevation plateauing at 50 mg/day) .
  • Sensitivity analysis : Exclude studies with unvalidated assays or non-blinded designs to reduce bias .

Basic: How should ELISA protocols be validated for quantifying DHEA-TMSi in complex biological matrices?

Answer:

  • Cross-reactivity testing : Validate against structurally similar steroids (e.g., epiandrosterone, 7-keto-DHEA) to ensure specificity .
  • Matrix spike-recovery : Assess recovery rates (target: 85–115%) in serum, saliva, and tissue homogenates .
  • Parallelism : Compare serial dilutions of samples to standard curves to confirm linearity .

Advanced: What advanced in vitro models elucidate the intracrine metabolism of DHEA-TMSi in target tissues?

Answer:

  • 3D co-cultures : Primary adrenal cells + prostate stromal cells model paracrine DHEA-to-DHT conversion .
  • Microfluidic systems : Simulate adrenal-hepatic crosstalk to study hepatic sulfation (DHEA-S formation) .
  • LC-MS/MS flux analysis : Quantify real-time metabolite turnover using stable isotope-labeled DHEA .

Basic: What are the key pitfalls in interpreting DHEA’s cardiovascular effects, and how can they be mitigated?

Answer:

  • Confounding by comorbidities : Stratify analyses by baseline endothelial function (e.g., FMD <5% vs. >5%) .
  • Non-linear dose effects : Low-dose DHEA (25 mg/day) may enhance NO synthesis, while high doses (>100 mg/day) activate mineralocorticoid receptors .
  • Endpoint selection : Prefer direct biomarkers (e.g., endothelin-1, NO metabolites) over surrogate markers like blood pressure .

Advanced: How can isotope dilution mass spectrometry (IDMS) improve accuracy in quantifying DHEA-TMSi derivatives?

Answer:

  • Double-spike IDMS : Introduce ¹³C-labeled DHEA pre-derivatization and ²H-labeled post-derivatization to correct for losses .
  • Chromatographic resolution : Pair Rxi-1ms columns (30 m × 0.25 mm ID) with 0.25 µm film thickness to separate DHEA-TMSi from epiandrosterone-TMSi .
  • Ion ratio monitoring : Monitor m/z 432→345 (DHEA-TMSi) and 438→351 (internal standard) for ratio-based quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.